

A Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)ethanol

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)ethanol

Cat. No.: B108356

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Introduction

2-(2-Chlorophenyl)ethanol (CAS: 19819-95-5) is a key chemical intermediate utilized in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.^{[1][2]} Its structure, featuring a chlorinated aromatic ring and a primary alcohol, provides a versatile scaffold for building more complex molecules. Accurate and unambiguous structural confirmation is paramount for ensuring the quality, purity, and consistency of starting materials in any research and development pipeline, particularly in drug development where impurities can have significant consequences.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **2-(2-Chlorophenyl)ethanol**. We will delve into Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Beyond presenting the data, this guide emphasizes the rationale behind the analytical techniques and the interpretation of the resulting spectra, equipping the reader with the necessary insights to perform and validate these analyses with confidence.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Rationale for Experimental Approach

For a semi-volatile and thermally stable molecule like **2-(2-Chlorophenyl)ethanol**, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS with EI) is the method of choice. GC provides excellent separation of the analyte from any potential impurities, while EI is a robust, high-energy ionization technique that produces a rich fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **2-(2-Chlorophenyl)ethanol** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:
 - Injector: 250 °C, Split mode (e.g., 50:1).
 - Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
 - Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Detection (EI):
 - Ion Source Temperature: 230 °C.
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 200.

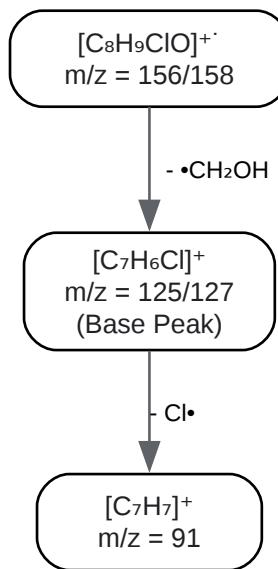
Data Interpretation: Unveiling the Structure

The electron ionization mass spectrum of **2-(2-Chlorophenyl)ethanol** is provided by the NIST/EPA/NIH Mass Spectral Library.^[3] The key is to identify the molecular ion and rationalize the major fragment ions to confirm the connectivity of the atoms.

Table 1: Key Mass Spectrometry Data for **2-(2-Chlorophenyl)ethanol**[3]

m/z (Charge Ratio)	Predicted Identity	Interpretation
158	$[\text{C}_8\text{H}_9^{37}\text{ClO}]^+$	M+2 Peak: The isotopic peak for the heavier chlorine isotope (^{37}Cl). Its intensity, approximately one-third of the M ⁺ peak, is characteristic of a monochlorinated compound.
156	$[\text{C}_8\text{H}_9^{35}\text{ClO}]^+$	Molecular Ion (M ⁺): Confirms the molecular weight of the compound (156.61 g/mol).[3] [4]
125	$[\text{C}_8\text{H}_6\text{Cl}]^+$	Base Peak: Loss of the CH_2OH radical ($\bullet\text{CH}_2\text{OH}$, 31 Da) via benzylic cleavage. This is a highly stable tropylium-like cation, making it the most abundant fragment.
91	$[\text{C}_7\text{H}_7]^+$	Loss of a chlorine atom from the m/z 125/127 fragment, or loss of HCl from the tropylium ion.
89	$[\text{C}_7\text{H}_5]^+$	Further fragmentation from the m/z 125 fragment.

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Key EI fragmentation steps for **2-(2-Chlorophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental NMR data for this specific ortho-isomer is not widely available in public databases, we can reliably predict the spectrum based on established principles and data from its isomers.

¹H NMR Spectroscopy: Proton Environments

Rationale: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. A standard 400 MHz spectrometer using deuterated chloroform ($CDCl_3$) as a solvent and tetramethylsilane (TMS) as an internal standard provides excellent resolution for this molecule.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Chlorophenyl)ethanol** in ~0.6 mL of $CDCl_3$.
- Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

Predicted Data & Interpretation: The structure consists of a substituted ethyl group (-CH₂-CH₂-OH) and four protons on the aromatic ring.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.40 - 7.15	Multiplet (m)	4H	Ar-H	The ortho-substitution pattern creates four unique aromatic protons, resulting in a complex, overlapping multiplet.
~ 3.95	Triplet (t)	2H	-CH ₂ -OH	The methylene group attached to the hydroxyl is deshielded by the electronegative oxygen. It appears as a triplet due to coupling with the adjacent CH ₂ group.
~ 3.10	Triplet (t)	2H	Ar-CH ₂ -	The benzylic methylene group is deshielded by the aromatic ring. It appears as a triplet due to coupling with the adjacent CH ₂ group.
~ 1.70	Broad Singlet (br s)	1H	-OH	The hydroxyl proton is typically

a broad singlet
and its chemical
shift can vary
with
concentration
and temperature.
It may not show
coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy, typically with broadband proton decoupling, identifies all unique carbon environments in the molecule.

Protocol:

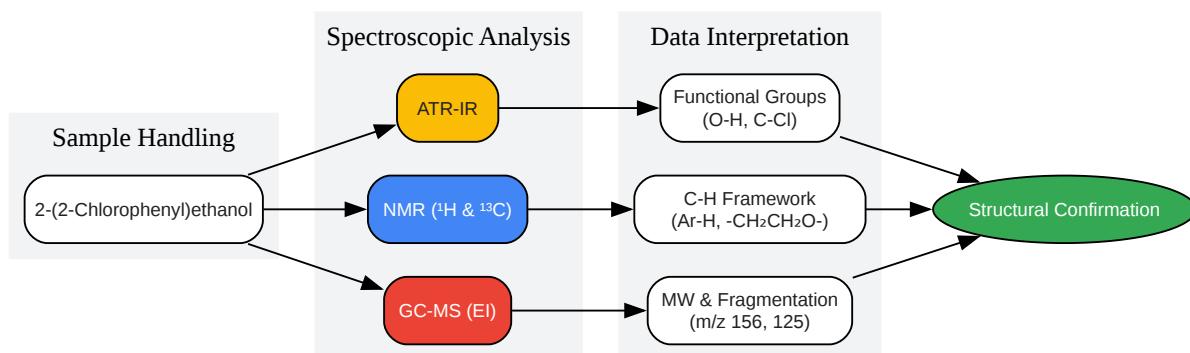
- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis.
- **Data Acquisition:** Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer using a standard pulse program with proton decoupling.

Predicted Data & Interpretation: The molecule has 8 carbon atoms, all in unique environments due to the ortho-substitution, resulting in 8 distinct signals.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 136	Ar-C (Quaternary)	The aromatic carbon directly attached to the ethyl group.
~ 134	Ar-C-Cl (Quaternary)	The aromatic carbon bearing the chlorine atom is deshielded.
~ 131	Ar-CH	Aromatic methine carbon.
~ 129	Ar-CH	Aromatic methine carbon.
~ 127	Ar-CH	Aromatic methine carbon.
~ 125	Ar-CH	Aromatic methine carbon.
~ 62	-CH ₂ -OH	The carbon attached to the hydroxyl group is significantly deshielded by oxygen.[5]
~ 40	Ar-CH ₂ -	The benzylic carbon.

Diagram 2: Overall Spectroscopic Analysis Workflow

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Caption: Integrated workflow for the structural elucidation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Rationale for Experimental Approach

Attenuated Total Reflectance (ATR) IR is the preferred method for routine analysis. It is fast, requires minimal sample preparation (a single drop of the liquid is sufficient), and is non-destructive. The fact that commercial suppliers use IR to confirm product identity speaks to its reliability.^[6]

Experimental Protocol: ATR-IR Analysis

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).
- Sample Application: Place one drop of neat **2-(2-Chlorophenyl)ethanol** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm^{-1} .
- Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Table 4: Key IR Absorption Bands for **2-(2-Chlorophenyl)ethanol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
~ 3350 (broad)	O-H stretch	Alcohol (-OH)	The broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group.
~ 3060	C-H stretch	Aromatic (sp ²)	Confirms the presence of the phenyl ring.
~ 2940, 2870	C-H stretch	Aliphatic (sp ³)	Corresponds to the symmetric and asymmetric stretching of the methylene (-CH ₂ -) groups in the ethyl chain.
~ 1590, 1480, 1440	C=C stretch	Aromatic Ring	These absorptions are characteristic of the benzene ring skeleton.
~ 1050	C-O stretch	Primary Alcohol	Strong absorption indicating the C-O single bond of the alcohol.
~ 750	C-H bend (out-of-plane)	Ortho-disubstituted Aromatic	This strong band is highly indicative of a 1,2-disubstitution pattern on the benzene ring.
~ 700	C-Cl stretch	Aryl Chloride	Confirms the presence of the chlorine-carbon bond.

Conclusion

The comprehensive analysis using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for the structural confirmation of **2-(2-Chlorophenyl)ethanol**. MS confirms the correct molecular weight (m/z 156/158) and a logical fragmentation pattern. NMR spectroscopy elucidates the precise carbon-hydrogen framework, distinguishing this compound from its isomers. Finally, IR spectroscopy provides a rapid and definitive confirmation of the essential alcohol, aromatic, and chloro- functional groups. Together, these techniques form a robust analytical package for ensuring the identity and quality of this critical chemical intermediate in any scientific or industrial setting.

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